molecular formula C8H12O B1313613 2-Allylcyclopentanone CAS No. 30079-93-7

2-Allylcyclopentanone

Cat. No.: B1313613
CAS No.: 30079-93-7
M. Wt: 124.18 g/mol
InChI Key: RJBLLIUKFYNXNM-UHFFFAOYSA-N
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Description

2-Allylcyclopentanone is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with an allyl group attached to the second carbon of the cyclopentanone ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylcyclopentanone can be synthesized through several methods. One common approach involves the allylation of cyclopentanone. This can be achieved by reacting cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts such as palladium or nickel may be employed to facilitate the allylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Allylcyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Allylcyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allylcyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The allyl group can also participate in nucleophilic substitution reactions, where it acts as a leaving group or a reactive site for nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Allylcyclopentanone is unique due to the presence of both the allyl group and the cyclopentanone ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications. The allyl group provides a site for further functionalization, while the cyclopentanone ring offers stability and a rigid framework .

Properties

IUPAC Name

2-prop-2-enylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBLLIUKFYNXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448278
Record name 2-allylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30079-93-7
Record name 2-allylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of methyl 2-carboxycyclopentanone (35.5 g, 250 mmol) in acetone (500 mL) was treated with anhydrous potassium carbonate (138 g, 1.0 mol) and allyl bromide (100 mL, 1.15 mol) and refluxed for 5 h. The mixture was cooled and filtered through Celite® (rinse filter cake with acetone), and the filtrate was concentrated in vacuo. The residual oil was dissolved in methanol (450 mL), treated with 6 N HCl (250 mL), and refluxed for 40 h. The solution was cooled to room temperature, concentrated in vacuo to remove most methanol, and diluted with water (200 mL). The aqueous solution was extracted with dichloromethane (3×250 mL), and the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each), dried (Na2SO4), and gently (volatile product) concentrated in vacuo to 75 mL volume. This solution was loaded onto a silica gel column (˜500 cc) and eluted with dichloromethane to afford (after gentile concentration of fractions) 2-allylcyclopentanone (27.3 g, 88%) as a colorless oil. NMR (CDCl3): δ 5.65-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.40-2.50 (m, 1 H), 2.20-2.30 (m, 1 H), 1.85-2.15 (m, 5 H), 1.65-1.75 (m, 1 H), 1.45-1.55 (m, 1 H).
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138 g
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100 mL
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Synthesis routes and methods II

Procedure details

Ex-30a) Cyclopentanone is treated with potassium-t-butoxide and then with allyl bromide in the same manner and in the same proportions as described for cyclohexanone in Example 6a, yielding 2-allylcyclopentanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary methods for synthesizing 2-allylcyclopentanone?

A1: A recent study [] highlights a novel catalytic approach for synthesizing this compound. The research demonstrates that reacting 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate in the presence of a palladium-on-silica catalyst leads to the formation of this compound. This method offers a potentially efficient and scalable alternative to traditional synthetic routes.

Q2: Are there any studies investigating the reactivity of this compound derivatives?

A2: While the provided abstracts [, ] do not delve into the specific reactivity of this compound itself, one abstract [] mentions the halogenation of enamines derived from this compound and 2-allylcyclohexanone. This suggests that researchers are exploring the chemical modification of this compound derivatives, potentially to investigate their reactivity and potential applications.

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